molecular formula C10H12O3S B13479592 1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one

1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B13479592
M. Wt: 212.27 g/mol
InChI Key: KJUDPLNYCGDQDS-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound with a unique structure that includes both phenolic and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated thioether derivatives.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    Cell Signaling: It can modulate cell signaling pathways, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyacetophenone: Similar structure but lacks the thioether group.

    4-Acetylpyrocatechol: Contains a similar phenolic structure but with different substituents.

Uniqueness

1-(3,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one is unique due to the presence of both phenolic and thioether groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C10H12O3S/c1-2-14-6-10(13)7-3-4-8(11)9(12)5-7/h3-5,11-12H,2,6H2,1H3

InChI Key

KJUDPLNYCGDQDS-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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